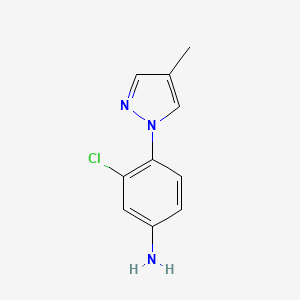

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-chloro-4-(4-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBGUTVTCBHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 4-methyl-1H-pyrazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chloroaniline reacts with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

Pharmaceutical Applications

The structural characteristics of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline suggest several potential pharmaceutical applications:

- Antimicrobial Activity : Compounds containing pyrazole rings have been reported to exhibit antibacterial and antifungal properties. Research indicates that derivatives of pyrazole can inhibit the growth of various pathogens, making this compound a candidate for further investigation in antimicrobial drug development .

- Anti-inflammatory Properties : The presence of the pyrazole moiety is associated with anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation in animal models, suggesting that this compound may also possess such activity .

- Cancer Therapeutics : Studies have indicated that pyrazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Investigating the specific interactions of this compound with cancer cell lines could provide insights into its potential as an anticancer agent .

Material Science Applications

In addition to its pharmaceutical potential, this compound may find applications in material science:

- Organic Electronics : The unique electronic properties of compounds with aromatic and heterocyclic structures position them as suitable candidates for organic semiconductors. The combination of chlorinated anilines with pyrazole units may enhance charge transport properties, making them valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Polymer Chemistry : As a building block, this compound can be utilized to synthesize functional polymers with specific properties. Its reactivity can be exploited in polymerization processes to create materials with tailored functionalities for coatings, adhesives, or composites .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyrazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis. Future studies on this compound could explore its effectiveness against these pathogens .

Case Study 2: Anti-inflammatory Effects

In vivo studies have shown that compounds similar to this compound significantly reduced edema in rat models induced by carrageenan. The reduction in inflammatory markers such as TNF-alpha and IL-6 suggests that this compound could have similar therapeutic effects .

Comparative Data Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloroaniline | Contains a single chloro group | Basic amine properties |

| 4-Chloropyrazole | Contains a pyrazole ring | Distinct reactivity |

| 3-Chloro-5-(pyrazolyl)-aniline | Pyrazole at a different position | Potential enzyme inhibition |

| This compound | Dual chlorination, specific pyrazole positioning | Enhanced biological efficacy |

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazolyl-Aniline Derivatives

| Compound Name | Substituents on Pyrazole | Substituents on Aniline | Key Functional Groups |

|---|---|---|---|

| 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline | 4-methyl | 3-chloro | NH₂ (aniline), Cl (electron-withdrawing) |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Tris(4-methylpyrazolyl) | None | NH₂ (aniline), tris(pyrazolyl) scaffold |

| 3-Chloro-4-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline | 3-methyl, 5-chloro | 3-chloro | NH₂, Cl (dual electron-withdrawing) |

| 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | 3-(4-methoxyphenyl), 1-phenyl | 3-chloro, 4-fluoro | NH (secondary amine), OMe (electron-donating) |

Key Observations :

- Methyl groups on the pyrazole ring (e.g., 4-methyl in the title compound) improve solubility in organic solvents and stabilize the pyrazole ring via steric and inductive effects .

- Fluorine in 3-chloro-4-fluoro analogs introduces additional electronegativity, which may alter binding affinities in biological targets .

Key Observations :

- Reductive amination (NaBH₄/I₂) is efficient for secondary amines but requires neutral conditions to avoid side reactions .

- C–F activation strategies (e.g., for tris-pyrazolyl compounds) leverage DMSO’s high boiling point and KOH’s basicity to replace fluorine with pyrazolyl groups, offering rapid synthesis (<1 h) .

- Methyl-substituted pyrazoles enhance nucleophilicity, lowering activation barriers in substitution reactions compared to unsubstituted analogs (ΔG‡ = 7.1 vs. 7.6 kcal/mol) .

Physicochemical Properties

Table 3: Spectroscopic and Crystallographic Data

Biological Activity

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.66 g/mol. The compound features a chloro group at the 3-position and a 4-(4-methyl-1H-pyrazol-1-yl) substituent at the 4-position of the aniline ring. The presence of the pyrazole ring enhances its reactivity and biological properties, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.66 g/mol |

| Structure Features | Chloro group, pyrazole moiety |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

Target Proteins and Enzymes

Similar compounds have been shown to interact with proteins involved in cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These interactions often occur through non-covalent bonding mechanisms such as hydrogen bonding and π-π stacking.

Biochemical Pathways

The compound is known to influence several biochemical pathways, which can lead to significant downstream effects on cellular processes. For instance, it may modulate the activity of kinases and phosphatases, impacting cell proliferation, differentiation, and apoptosis .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds similar to this compound have demonstrated significant anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial : Pyrazole derivatives are reported to possess antimicrobial properties against various bacterial strains and fungi. For example, studies have shown that related compounds can inhibit the growth of E. coli and Aspergillus niger at specific concentrations .

- Anticancer : The compound has potential anticancer activity, as evidenced by its ability to inhibit cancer cell lines in vitro. For example, compounds with similar structures have shown cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Study on Anti-inflammatory Activity

In a study examining anti-inflammatory properties, a series of pyrazole derivatives were synthesized and screened for their ability to inhibit TNF-α production. Compounds showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity Evaluation

A library of pyrazole derivatives was evaluated for their cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

Q & A

Q. What are common synthetic routes for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example:

- Reductive Amination : Reacting 3-chloro-4-fluoronitrobenzene with 4-methylpyrazole under alkaline conditions, followed by reduction using Fe powder in acidic media to yield the aniline derivative .

- Coupling Reactions : A pyrazole-aldehyde intermediate can undergo reductive amination with 3-chloro-4-fluoroaniline using NaBH₄/I₂ in methanol at room temperature, achieving ~70% yield .

Optimization Tips :- Use anhydrous solvents to minimize side reactions.

- Control temperature (room temperature for NaBH₄/I₂ reactions; reflux for substitution).

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole CH₃ at δ ~2.3 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 252.11) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles and confirming regioselectivity (e.g., Cl at position 3, pyrazole at 4) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloro and pyrazole groups in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group (electron-withdrawing) directs electrophilic attacks to the pyrazole ring, while the methyl group enhances steric hindrance .

- Molecular Dynamics (MD) : Simulate solvation effects to predict coupling reactions (e.g., Suzuki-Miyaura) at the pyrazole N1 position .

Case Study : DFT-guided substitution of the chloro group with trifluoromethyl improved bioactivity in analogs .

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs). Discrepancies in aromatic protons may arise from solvent effects or crystal packing .

- X-ray Refinement : Use SHELXL to resolve ambiguous NOEs or coupling constants. For example, crystallographic data confirmed the pyrazole’s 1H-tautomer over 2H in the solid state .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected resonances (e.g., NH₂ group exchange in DMSO-d₆) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Core Modifications : Replace the chloro group with Br, CF₃, or OCH₃ to assess electronic effects on bioactivity .

- Pyrazole Substitution : Introduce methyl, phenyl, or heterocyclic groups at the pyrazole 3-/5-positions to probe steric tolerance .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, a methylpyrazole analog showed enhanced binding to p38 MAP kinase (IC₅₀ = 12 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.